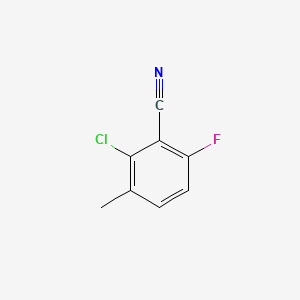

2-Chloro-6-fluoro-3-methylbenzonitrile

Description

Systematic Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry naming conventions for substituted benzonitrile compounds. The compound is officially registered under Chemical Abstracts Service number 886500-98-7, which serves as its unique identifier in chemical databases worldwide. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting the specific positioning of the chlorine atom at position 2, fluorine at position 6, and methyl group at position 3 of the benzonitrile backbone.

Alternative systematic names for this compound include benzonitrile, 2-chloro-6-fluoro-3-methyl-, which represents an older nomenclature system that places the base structure first followed by the substituents. Additional synonyms documented in chemical databases include 2-fluoro-5-methyl-6-chlorobenzonitrile and 2-chloro-6-fluoro-3-methylbenzenecarbonitrile, demonstrating the various approaches to naming this complex substituted aromatic compound. The European Community number for this compound is not extensively documented in the available literature, indicating its relatively recent introduction into commercial chemical databases.

The compound's registration in major chemical databases confirms its significance in research applications. The MDL number MFCD06660169 provides another layer of identification within chemical inventory systems. The systematic organization of this compound's nomenclature reflects the complex nature of polysubstituted aromatic systems and the importance of precise chemical identification in research and industrial applications.

Molecular Formula and Weight: C₈H₅ClFN (169.58 g/mol)

The molecular formula C₈H₅ClFN accurately represents the atomic composition of this compound, indicating the presence of eight carbon atoms, five hydrogen atoms, one chlorine atom, one fluorine atom, and one nitrogen atom. The molecular weight of this compound is consistently reported as 169.58 g/mol across multiple chemical databases, with some sources providing slight variations of 169.59 g/mol due to rounding differences in atomic mass calculations.

| Molecular Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₅ClFN | |

| Molecular Weight | 169.58 g/mol | |

| Elemental Composition | 8C, 5H, 1Cl, 1F, 1N | |

| Degree of Unsaturation | 5 | Calculated |

The degree of unsaturation for this compound is five, which accounts for the four double bonds in the benzene ring and one triple bond in the nitrile functional group. This high degree of unsaturation is characteristic of aromatic nitrile compounds and contributes significantly to the compound's chemical stability and spectroscopic properties. The presence of electronegative halogen atoms (chlorine and fluorine) along with the electron-withdrawing nitrile group creates a complex electronic environment that influences the compound's reactivity patterns and physical properties.

The molecular weight calculation takes into account the standard atomic masses: carbon (12.01 u), hydrogen (1.008 u), chlorine (35.45 u), fluorine (18.998 u), and nitrogen (14.007 u). The precise molecular weight determination is crucial for analytical applications, particularly in mass spectrometry identification and quantitative analysis methods. The relatively compact molecular structure with multiple electronegative substituents results in specific physical properties that distinguish this compound from other benzonitrile derivatives.

Structural Elucidation via X-ray Crystallography and Nuclear Magnetic Resonance Spectroscopy

The structural characterization of this compound relies heavily on advanced analytical techniques, particularly nuclear magnetic resonance spectroscopy and computational methods. The compound's structure has been confirmed through various spectroscopic approaches that provide detailed information about bond lengths, angles, and molecular geometry. The International Chemical Identifier code InChI=1S/C8H5ClFN/c1-5-2-3-7(10)6(4-11)8(5)9/h2-3H,1H3 provides a standardized representation of the molecular connectivity.

The Simplified Molecular Input Line Entry System representation CC1=C(C(=C(C=C1)F)C#N)Cl clearly demonstrates the substitution pattern on the benzene ring, with the methyl group at position 3, chlorine at position 2, and fluorine at position 6 relative to the nitrile group. Nuclear magnetic resonance spectroscopy provides crucial information about the hydrogen and carbon environments within the molecule. The aromatic protons are expected to appear in the characteristic aromatic region of the proton nuclear magnetic resonance spectrum, while the methyl group protons would appear as a singlet due to their distance from the aromatic system.

The crystallographic analysis of related compounds suggests that the benzene ring maintains planarity despite the presence of multiple substituents. The electron-withdrawing nature of both the nitrile group and halogen substituents influences the electron density distribution throughout the aromatic system. The spatial arrangement of substituents creates a specific three-dimensional molecular geometry that affects both physical properties and chemical reactivity.

Computational structural optimization using density functional theory methods provides insights into the preferred molecular conformation and electronic structure. The bond lengths and angles in the optimized structure reflect the influence of electronic effects from the various substituents. The nitrile carbon-nitrogen triple bond length is expected to be approximately 1.16 Å, consistent with typical nitrile compounds.

Vibrational Spectroscopy: Fourier Transform Infrared and Raman Spectral Signatures

Vibrational spectroscopy provides essential information about the functional groups and molecular vibrations present in this compound. The Fourier transform infrared spectrum of this compound exhibits characteristic absorption bands that correspond to specific molecular vibrations. The nitrile functional group typically produces a sharp, intense absorption around 2200-2260 cm⁻¹, which serves as a diagnostic feature for this compound class. The aromatic carbon-carbon stretching vibrations appear in the region around 1600-1500 cm⁻¹, while the carbon-hydrogen stretching modes of the aromatic ring occur in the 3000-3100 cm⁻¹ region.

The presence of halogen substituents introduces additional vibrational modes that can be observed in both infrared and Raman spectroscopy. Carbon-chlorine stretching vibrations typically appear in the 600-800 cm⁻¹ region, while carbon-fluorine stretching modes are found at higher frequencies around 1000-1300 cm⁻¹. The methyl group contributes symmetric and asymmetric stretching vibrations in the 2800-3000 cm⁻¹ region, along with bending modes at lower frequencies.

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Nitrile C≡N stretch | 2200-2260 | C≡N stretching |

| Aromatic C=C stretch | 1600-1500 | Ring vibrations |

| C-F stretch | 1000-1300 | Carbon-fluorine bond |

| C-Cl stretch | 600-800 | Carbon-chlorine bond |

| Aromatic C-H stretch | 3000-3100 | Ring C-H bonds |

| Methyl C-H stretch | 2800-3000 | Aliphatic C-H bonds |

Raman spectroscopy complements infrared analysis by providing information about vibrations that may be infrared-inactive due to symmetry considerations. The symmetric breathing mode of the benzene ring, typically observed around 1000 cm⁻¹ in Raman spectra, provides information about the overall ring structure. The nitrile stretching mode often appears with different relative intensities in Raman compared to infrared spectra, reflecting the different selection rules governing these two spectroscopic techniques.

The analysis of vibrational spectra for related chloro-fluoro-methyl benzonitrile compounds indicates that the substitution pattern significantly affects the vibrational frequencies and intensities. The computational prediction of vibrational frequencies using density functional theory methods helps in the assignment of experimental spectral bands. Scaling factors are often applied to theoretical frequencies to achieve better agreement with experimental observations, particularly for fundamental vibrational modes.

Electronic Structure Analysis: Density Functional Theory Calculations and Molecular Orbital Theory

Electronic structure calculations using density functional theory provide comprehensive insights into the molecular orbitals, electron density distribution, and electronic properties of this compound. These computational studies reveal the influence of multiple substituents on the aromatic π-electron system and the overall electronic behavior of the molecule. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compound's optical properties and chemical reactivity patterns.

The presence of electron-withdrawing groups, including the nitrile function and halogen substituents, significantly affects the frontier orbital energies and the overall electronic structure. Density functional theory calculations typically employ hybrid functionals such as B3LYP with appropriate basis sets to accurately describe the electronic properties of halogenated aromatic compounds. The calculated dipole moment provides information about the molecular polarity, which is influenced by the asymmetric distribution of electronegative atoms around the benzene ring.

| Electronic Property | Computational Method | Significance |

|---|---|---|

| Frontier Orbital Gap | Density Functional Theory | Optical properties |

| Dipole Moment | B3LYP/6-31+G(d,p) | Molecular polarity |

| Electron Density | Natural Bond Orbital Analysis | Charge distribution |

| Atomic Charges | Mulliken Population Analysis | Local charge effects |

Natural bond orbital analysis provides detailed information about the electronic structure, including atomic charges, bond orders, and hyperconjugative interactions. The electron-withdrawing nature of the substituents creates specific charge distributions that influence both intramolecular and intermolecular interactions. The atomic charges calculated using various population analysis methods help understand the reactivity patterns and potential coordination sites within the molecule.

The molecular electrostatic potential maps generated from density functional theory calculations visualize the electron-rich and electron-poor regions of the molecule. These maps are particularly useful for understanding noncovalent interactions and predicting sites of nucleophilic or electrophilic attack. The contour plots of electron density provide additional insights into the bonding characteristics and electronic delocalization within the aromatic system.

Time-dependent density functional theory calculations can predict electronic absorption spectra and provide information about excited state properties. The ultraviolet-visible absorption characteristics of related compounds show that π-π* transitions typically occur in the ultraviolet region, with the exact wavelengths depending on the nature and positions of substituents. The computational prediction of spectroscopic properties aids in the experimental characterization and identification of the compound in complex mixtures.

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-6-fluoro-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c1-5-2-3-7(10)6(4-11)8(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLLSLUQSGFENQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590633 | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-98-7, 4209-54-5 | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886500-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Solubility

- Electron-Withdrawing Groups (EWGs): The -CF₃ group in 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile increases electrophilicity at the benzene ring, favoring reactions like Suzuki coupling . In contrast, the -CH₃ group in the target compound offers mild steric hindrance without significantly altering electronic properties. -NO₂ (2-chloro-6-nitrobenzonitrile) drastically reduces solubility in non-polar solvents but enhances reactivity in reduction or substitution reactions .

- Polar Functional Groups: -O-C₆H₄-CH₃ (2-fluoro-6-(4-methylphenoxy)benzonitrile) introduces hydrophobicity and π-π interactions, making it suitable for materials science . -NH₂ (6-amino-3-bromo-2-fluorobenzonitrile) increases solubility in aqueous media but requires protection during synthesis to avoid side reactions .

Méthodes De Préparation

Starting Material Selection and Halogenation

- A common approach is to start from 3-methyl-2-chlorobenzonitrile or 3-methyl-2-chlorobenzaldehyde derivatives.

- Fluorination is introduced either before or after nitrile formation, often via electrophilic aromatic substitution or nucleophilic aromatic substitution depending on the substrate’s activation.

Nitrile Group Introduction

- The nitrile group is commonly introduced by converting an aldehyde to an oxime followed by dehydration to the nitrile.

For example, conversion of 4-fluoro-2-methylbenzaldehyde to 4-fluoro-2-methylbenzonitrile involves:

- Reaction with hydroxylamine hydrochloride and a base (e.g., N,N-diisopropylethylamine) in an alcohol solvent like ethanol at 20–35°C to form the oxime.

- Dehydration of the oxime to nitrile using reagents such as sodium bisulfate monohydrate in toluene at 100–120°C, preferably 110–115°C.

This method avoids hazardous reagents like bromine intermediates and high boiling solvents, making it commercially viable and safer.

Halogenation and Fluorination Specific to 2-Chloro-6-fluoro-3-methylbenzonitrile

- Chlorination at position 2 and fluorination at position 6 can be achieved by selective halogenation or by starting from appropriately pre-halogenated intermediates.

- Nucleophilic aromatic substitution may be employed for fluorination on activated aromatic rings bearing electron-withdrawing groups such as nitriles.

- Halogenation reactions require careful temperature and reagent control to ensure regioselectivity and avoid polyhalogenation.

Isolation and Purification

- The final compound can be isolated by crystallization from solvent mixtures such as toluene and hexane.

- Common isolation techniques include extraction, filtration, and crystallization to achieve high purity.

Data Table: Typical Reaction Conditions for Related Benzonitrile Preparation

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| Aldehyde to Oxime | Hydroxylamine hydrochloride, base (e.g., DIPEA) | 20–35 | Ethanol | Mild conditions, base facilitates reaction |

| Oxime to Nitrile (Dehydration) | Sodium bisulfate monohydrate | 100–120 (opt. 110–115) | Toluene | Avoids toxic reagents, efficient dehydration |

| Halogenation (Chlorination) | Chlorinating agents (e.g., N-chlorosuccinimide) | Controlled temp. | Organic solvent | Regioselective chlorination |

| Fluorination | Nucleophilic aromatic substitution reagents | Elevated temp. | Polar aprotic solvents | Fluorine introduction at activated site |

DIPEA = N,N-diisopropylethylamine

Research Findings and Considerations

- The patent literature emphasizes safer and commercially friendly methods avoiding lachrymatory and toxic intermediates such as 2-bromo-5-fluorotoluene.

- The dehydration of benzaldoximes to benzonitriles using sodium bisulfate monohydrate in toluene is an efficient and scalable method.

- Fluorination at position 6 is facilitated by the electron-withdrawing effect of the nitrile and chlorine substituents, which activate the aromatic ring towards nucleophilic substitution.

- The methyl group at position 3 is inert under these conditions and remains intact, preserving the desired substitution pattern.

- Purity and yield optimization is achieved by controlling reaction temperature, solvent choice, and reagent stoichiometry.

Summary Table of Key Preparation Parameters for this compound

| Parameter | Description/Value |

|---|---|

| Starting materials | 3-methyl-2-chlorobenzaldehyde or related compounds |

| Nitrile introduction method | Oxime formation followed by dehydration |

| Dehydration reagent | Sodium bisulfate monohydrate |

| Dehydration temperature | 110–115°C |

| Solvent for dehydration | Toluene |

| Halogenation method | Electrophilic chlorination, nucleophilic fluorination |

| Purification method | Crystallization from toluene/hexane mixture |

| Safety considerations | Avoid lachrymatory bromo intermediates; use safer reagents |

Additional Notes

- Although direct detailed synthetic procedures for this compound are scarce in open literature, the outlined methods are consistent with standard aromatic nitrile and halogenated compound synthesis.

- Chemical suppliers provide this compound commercially, indicating established synthetic routes that comply with safety and purity standards.

- For research and industrial applications, stock solution preparation and handling protocols are standardized to ensure reproducibility.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-chloro-6-fluoro-3-methylbenzonitrile, and how do deviations in temperature or solvent polarity affect yield?

- Methodological Answer : Use a nucleophilic aromatic substitution (SNAr) approach with a methyl group introduced via alkylation. For example, bromomethyl intermediates (e.g., 2-(bromomethyl)-3-fluorobenzonitrile) can react with cyanide sources under controlled conditions. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction kinetics due to stabilization of transition states . Monitor reaction progress via HPLC or GC-MS to optimize temperature (typically 80–120°C) and avoid side products like dehalogenated derivatives.

Q. How can conflicting NMR data (e.g., unexpected coupling constants) for this compound be resolved?

- Methodological Answer : Perform 2D NMR (COSY, NOESY) to distinguish overlapping signals caused by fluorine’s strong deshielding effects. For example, the ortho-fluoro substituent induces distinct - coupling (~12–15 Hz), which can mask proton-proton couplings. Compare experimental data with computational predictions (DFT-based NMR simulations) to validate assignments .

Advanced Research Questions

Q. What strategies address discrepancies in crystallographic data for halogenated benzonitriles, such as atypical bond angles in this compound?

- Methodological Answer : Use SHELXL for refinement, incorporating anisotropic displacement parameters for heavy atoms (Cl, F). If bond angles deviate >5° from ideal values, consider twinning or disorder modeling. For example, SHELX’s TWIN/BASF commands can resolve pseudo-merohedral twinning common in halogenated aromatics . Validate results against high-resolution synchrotron data to minimize systematic errors.

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of electrophilic substitution in this compound derivatives?

- Methodological Answer : Calculate Fukui indices and electrostatic potential maps to identify electron-deficient sites. For instance, the meta-methyl group directs electrophiles to the para position relative to the nitrile. Benchmark against experimental substituent effects (e.g., bromination yields) using Gaussian or ORCA software. Include solvent effects via PCM models to improve accuracy .

Q. What analytical techniques differentiate between isomeric impurities (e.g., 2-chloro-5-fluoro vs. 2-chloro-6-fluoro isomers) in synthesized batches?

- Methodological Answer : Combine GC-MS retention indices with IR spectroscopy (C≡N stretch ~2230 cm⁻¹) for preliminary screening. Confirm isomer identity via single-crystal XRD or dynamic NMR at variable temperatures to exploit differences in rotational barriers .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer : Conduct systematic solubility tests (e.g., shake-flask method) at controlled temperatures (25°C ± 0.1°C). Use Hansen solubility parameters to correlate solvent polarity with dissolution behavior. If discrepancies persist (e.g., higher solubility in THF than predicted), assess crystallinity via PXRD—amorphous phases may exhibit anomalous solubility .

Q. Why do catalytic hydrogenation studies of this compound report variable dehalogenation rates under similar conditions?

- Methodological Answer : Investigate catalyst poisoning by nitrile groups using XPS or TEM. For example, Pd/C catalysts may form Pd-C≡N intermediates that slow Cl/F removal. Compare turnover frequencies (TOF) under H₂ pressure gradients (1–10 bar) and track intermediates via in situ FTIR .

Experimental Design

Design a protocol to study the thermal stability of this compound under reflux conditions.

- Methodological Answer :

Use TGA-DSC to determine decomposition onset temperature.

Reflux in toluene (BP ~110°C) and ethanol (BP ~78°C) for 24-hour intervals.

Analyze residues via LC-QTOF-MS to identify degradation products (e.g., decarboxylation or dimerization).

Cross-validate with Arrhenius kinetics derived from isothermal studies at 80–120°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.